Adiphenine methyl bromide
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Overview
Description
Chemical Reactions Analysis
CHEMBL2377385 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CHEMBL2377385 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic receptor ligands.
Biology: Employed in the investigation of cellular signaling pathways involving muscarinic receptors.
Medicine: Potential therapeutic applications in the treatment of diseases related to muscarinic receptor dysfunction, such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new drugs targeting muscarinic receptors
Mechanism of Action
The mechanism of action of CHEMBL2377385 involves its interaction with muscarinic receptors, particularly the M3 receptor. It displaces [3H] N-methylscopolamine from the receptor, indicating its binding affinity. This interaction modulates the receptor’s activity, influencing various cellular signaling pathways .
Comparison with Similar Compounds
CHEMBL2377385 can be compared with other muscarinic receptor ligands. Similar compounds include:
CHEMBL2377386: Another muscarinic receptor ligand with a slightly different structure.
CHEMBL2377387: A compound with similar binding affinity but different pharmacokinetic properties.
The uniqueness of CHEMBL2377385 lies in its specific binding affinity and selectivity for the M3 receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
6113-04-8 |
---|---|
Molecular Formula |
C21H28BrNO2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WMUOPJLADBOCIX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Appearance |
Solid powder |
6113-04-8 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adiphenine methyl bromide; NSC 83044; NSC-83044; NSC83044; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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